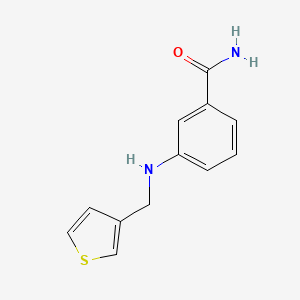

3-(Thiophen-3-ylmethylamino)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(thiophen-3-ylmethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-12(15)10-2-1-3-11(6-10)14-7-9-4-5-16-8-9/h1-6,8,14H,7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSDQRVAPDRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CSC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3 Thiophen 3 Ylmethylamino Benzamide Derivatives

Synthetic Routes to the Benzamide (B126) Core Structure

The synthesis of the 3-aminobenzamide (B1265367) core is a fundamental first step for many synthetic strategies targeting 3-(Thiophen-3-ylmethylamino)benzamide. This core can be prepared through several reliable routes, often starting from readily available substituted benzenes.

A common approach begins with 3-nitrobenzoic acid or its corresponding nitrile, 3-nitrobenzonitrile. The carboxylic acid or nitrile group can be converted to the primary amide. For instance, the carboxylic acid can be activated with a coupling agent or converted to an acyl chloride followed by reaction with ammonia (B1221849). The nitrile can be hydrolyzed under controlled conditions. The final step in forming the core is the reduction of the nitro group to an amine, typically achieved using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reducing agents (e.g., SnCl₂ in HCl).

Alternatively, syntheses can start from 3-aminobenzoic acid, where the carboxylic acid is converted to the benzamide. This often requires protection of the more nucleophilic amino group before amide formation, followed by a deprotection step. A direct amidation of methyl 3-aminobenzoate (B8586502) with ammonia can also be employed, sometimes under high pressure and temperature conditions. lookchem.com

Approaches for Introducing the Thiophene-3-ylmethylamino Moiety

Connecting the thiophene-3-ylmethyl fragment to the 3-amino position of the benzamide core is a critical transformation that can be accomplished primarily through two effective methods: amine alkylation and reductive amination.

Amine Alkylation Reactions with Thiophene-Containing Intermediates

Direct N-alkylation is a classic method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In this context, the nucleophilic 3-aminobenzamide reacts with an electrophilic thiophene-containing intermediate, typically a 3-(halomethyl)thiophene such as 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene. The reaction proceeds via a nucleophilic aliphatic substitution (Sɴ2) mechanism, where the amine's lone pair of electrons attacks the electrophilic methylene (B1212753) carbon, displacing the halide leaving group. youtube.comyoutube.com

While straightforward, this method can be complicated by overalkylation. masterorganicchemistry.com The product, this compound, is a secondary amine and can be more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine. To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the starting amine or running the reaction at high dilution. masterorganicchemistry.com

Reductive Amination Methodologies for Linker Formation

Reductive amination is a powerful and highly selective alternative for forming the desired C-N bond, which generally avoids the issue of overalkylation seen in direct alkylation. masterorganicchemistry.comharvard.edu This one-pot procedure involves the reaction of 3-aminobenzamide with thiophene-3-carboxaldehyde.

The reaction proceeds in two stages:

Imine Formation: The amine and aldehyde condense to form a Schiff base, or imine, intermediate, with the elimination of a water molecule.

Reduction: The imine is then reduced in situ to the secondary amine.

A key advantage of this method is the use of mild reducing agents that selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness, functional group tolerance, and lack of toxicity compared to reagents like sodium cyanoborohydride (NaCNBH₃). harvard.edu This method is widely applicable for the synthesis of primary, secondary, and tertiary amines from a variety of aldehydes and ketones. researchgate.netrsc.orgresearchgate.net

Table 1: Comparison of Key Synthetic Methodologies for Linker Formation

| Feature | Amine Alkylation | Reductive Amination |

| Reactants | 3-Aminobenzamide + 3-(Halomethyl)thiophene | 3-Aminobenzamide + Thiophene-3-carboxaldehyde |

| Mechanism | Nucleophilic Substitution (Sɴ2) | Imine formation followed by reduction |

| Primary Side Reaction | Overalkylation to form tertiary amine masterorganicchemistry.com | Reduction of aldehyde starting material |

| Common Reagents | Base (e.g., K₂CO₃, Et₃N) to scavenge HX | Mild reducing agent (e.g., NaBH(OAc)₃, NaCNBH₃) harvard.edu |

| Advantages | Utilizes readily available alkyl halides | High selectivity, avoids overalkylation, one-pot procedure harvard.edu |

| Disadvantages | Potential for multiple products, requires careful control masterorganicchemistry.com | Requires specific aldehyde precursor |

Multi-component Reactions for Thiophene (B33073) Ring Construction in Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as thiophene derivatives, in a single step from three or more starting materials. tandfonline.comtandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov For analogues of this compound, MCRs can be employed to construct the thiophene ring itself with various substitution patterns.

One of the most well-known MCRs for thiophene synthesis is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (like morpholine (B109124) or triethylamine) to yield a 2-aminothiophene. tandfonline.com By varying the initial carbonyl and nitrile components, a wide array of substituted thiophenes can be produced, which can then be further functionalized to be incorporated into the final target structure.

Other MCRs may involve metal-catalyzed processes or catalyst-free conditions to assemble the thiophene ring from different building blocks. tandfonline.comresearchgate.net These methods provide a powerful toolkit for creating analogues where the thiophene moiety is decorated with various functional groups.

Methodologies for Structural Diversification of the Benzamide and Thiophene Rings

Creating analogues of the parent compound requires methods to introduce functional groups onto both the benzamide and thiophene rings. This structural diversification is key for exploring structure-activity relationships.

Benzamide Ring Diversification: Modification of the benzamide ring is typically achieved by starting with appropriately substituted precursors. For example, using a 3-amino-4-methylbenzamide (B93639) or a 3-amino-5-chlorobenzamide (B2914272) in the coupling reactions described in section 2.2 would yield analogues with substituents on the phenyl ring. Syntheses of various substituted benzamides are well-documented, providing a range of building blocks for this purpose. lookchem.comresearchgate.net

Thiophene Ring Diversification: The thiophene ring is amenable to a variety of chemical modifications. nih.govmdpi.com

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, allowing for reactions like halogenation, nitration, and acylation to occur, primarily at the 2- and 5-positions. nih.gov

Precursor Modification: The most direct way to introduce diversity is by using substituted thiophene precursors in the coupling step. For example, using 2-bromo-thiophene-3-carboxaldehyde in a reductive amination would install a bromine atom on the thiophene ring.

MCRs: As discussed previously, employing different starting materials in multi-component reactions provides a direct route to a diverse range of substituted thiophenes. tandfonline.com

Cross-Coupling Reactions: For thiophenes bearing a halide, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are powerful tools for introducing new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. organic-chemistry.org

Advanced Synthetic Techniques for Library Generation of Analogues

The generation of a library of related compounds is essential for systematic biological screening. Advanced synthetic techniques facilitate the rapid and efficient production of numerous analogues of this compound.

Combinatorial and Parallel Synthesis: These techniques adapt the core synthetic routes for high-throughput production. In parallel synthesis, a set of related compounds is synthesized simultaneously in an array of reaction vessels. For example, a matrix of different substituted 3-aminobenzamides could be reacted with a matrix of substituted thiophene-3-carboxaldehydes under reductive amination conditions to quickly generate a large library of final products.

Multi-component Reactions (MCRs): The inherent convergence and efficiency of MCRs make them ideal for library generation. tandfonline.com By simply changing the combination of the three or more simple starting materials, a vast chemical space can be explored with minimal synthetic effort, directly producing a diverse set of thiophene-containing analogues.

These advanced techniques, combined with the robust synthetic methodologies for the core structure and its linkage, provide a comprehensive platform for the synthesis and exploration of this compound derivatives.

Biological Activities and Molecular Mechanisms of 3 Thiophen 3 Ylmethylamino Benzamide Analogues

Antimycobacterial Activity and DprE1 Inhibition in Thiophene-Arylamide Series

A significant area of research for thiophene-arylamide derivatives has been in the development of novel treatments for tuberculosis (TB), a major global health threat exacerbated by the rise of drug-resistant strains. bohrium.com These compounds have shown potent activity against Mycobacterium tuberculosis by targeting a crucial enzyme, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). bohrium.comacs.org DprE1 is a vital flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components, lipoarabinomannan and arabinogalactan, making it a highly vulnerable target for new anti-TB agents. acs.org

Systematic optimization of a lead compound, TCA1, through a structure-based scaffold hopping strategy, has led to the development of a series of thiophene-arylamide compounds with potent antimycobacterial activity and low cytotoxicity. nih.govnih.gov Several analogues exhibited significant potency against both drug-susceptible (H37Rv) and drug-resistant clinical isolates of M. tuberculosis. nih.govbirmingham.ac.uk For instance, compounds 23j , 24f , 25a , and 25b showed minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 µg/mL against drug-susceptible strains and 0.031 to 0.24 µg/mL against drug-resistant strains. nih.govbirmingham.ac.uk These compounds also retained strong DprE1 inhibition, with half-maximal inhibitory concentration (IC50) values between 0.2 and 0.9 µg/mL. nih.govnih.govbirmingham.ac.uk Furthermore, selected compounds demonstrated efficacy in intracellular macrophage infection models and, in the case of compound 25a , significant bactericidal activity in an acute mouse model of tuberculosis. bohrium.comnih.gov

| Compound | MIC vs. M. tuberculosis H37Rv (µg/mL) | MIC vs. Drug-Resistant TB (µg/mL) | DprE1 IC50 (µg/mL) |

|---|---|---|---|

| 23j | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |

| 24f | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |

| 25a | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |

| 25b | 0.02 - 0.12 | 0.031 - 0.24 | 0.2 - 0.9 |

Enzyme Kinetic Studies of DprE1 Inhibition

Enzyme kinetic studies have confirmed that thiophene-arylamide derivatives act as noncovalent, reversible inhibitors of DprE1. acs.orgacs.org This is a key distinction from some other DprE1 inhibitors like benzothiazinones (BTZs), which act as covalent inhibitors. acs.orgnih.gov The noncovalent binding is primarily driven by hydrophobic and van der Waals interactions between the compound and the enzyme's active site. acs.org Molecular docking studies based on the co-crystal structure of DprE1 with the lead compound TCA1 revealed that the thiophene (B33073) moiety binds deeply within the active site. bohrium.comacs.org This understanding has guided the structural modifications to the arylamide and carbamate moieties of the lead compound to enhance binding affinity and metabolic stability. bohrium.comacs.org The potent DprE1 inhibition by these analogues correlates well with their whole-cell antimycobacterial activity. acs.org

Antiproliferative and Anticancer Potencies

Beyond their antimycobacterial effects, thiophene-benzamide analogues and related structures have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.net The thiophene scaffold is recognized for its ability to enhance receptor binding due to its aromaticity and planarity, making it a valuable core for targeting cancer-related proteins. mdpi.com These derivatives have been shown to inhibit cancer cell growth through diverse mechanisms, including antagonism of hormone receptors, disruption of the cellular cytoskeleton, and inhibition of key signaling kinases.

Interactions with Estrogen Receptors as Antagonists

Certain thiophene-3-benzamide derivatives have been specifically designed as estrogen receptor (ER) antagonists for the treatment of hormone-dependent breast cancer. nih.govdntb.gov.ua By modifying the structure of known selective estrogen modulators, researchers have developed compounds that exhibit high cytotoxicity against ER-positive breast cancer cell lines, such as MCF-7, while showing minimal effects on other cancer and non-cancer cell lines. nih.gov

For example, 5-benzoyl-thiophene-3-carboxamide (5a ) and 5-(4-chlorobenzoyl)-thiophene-3-carboxamide (5d ) displayed potent cytotoxicity against MCF-7 cells with IC50 values of 7.38 µM and 8.50 µM, respectively. nih.gov Importantly, these compounds acted as antiestrogens, showing no estrogenic activity in the uterine tissues of immature rats. The antiestrogenic potency of compound 5d (EC50 = 5.530 µM) was found to be comparable to that of Tamoxifen (EC50 = 7.625 µM). nih.gov This activity is attributed to their ability to bind to the estrogen receptor and act as antagonists, thereby inhibiting the growth of hormone-sensitive tumors. nih.gov

| Compound | Cytotoxicity vs. MCF-7 (IC50) | Antiestrogenic Potency (EC50) |

|---|---|---|

| 5a (5-benzoyl-thiophene-3-carboxamide) | 7.38 µM | Not Reported |

| 5d (5-(4-chlorobenzoyl)-thiophene-3-carboxamide) | 8.50 µM | 5.530 µM |

| Tamoxifen (Reference) | Not Reported | 7.625 µM |

Modulation of Tubulin Polymerization

The microtubule system is a well-established target for anticancer drugs, as its disruption interferes with mitotic spindle formation and cell division. nih.govnih.gov A series of 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes, which share structural similarities with the benzamide (B126) analogues, have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine site on tubulin, preventing its assembly into microtubules. nih.gov

The structure-activity relationship studies revealed that the 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene scaffold is the minimum structural requirement for activity. nih.govnih.gov Compound 4c , which features a 2'-thienyl ring at the 5-position, demonstrated substantial antiproliferative activity with a mean IC50 value of 140 nM across several cancer cell lines. nih.gov It also inhibited tubulin polymerization with an IC50 of 1.2 µM, an activity level comparable to the well-known tubulin inhibitor Combretastatin A-4 (IC50: 1.1 µM). nih.gov The potent antiproliferative effects of these compounds correlate directly with their ability to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis. nih.gov

Inhibition of Oncogenic Kinases (e.g., VEGFR-2, CDKs, Tankyrase)

Many thiophene-based derivatives have been developed as inhibitors of oncogenic kinases, which are critical drivers of tumor growth, proliferation, and angiogenesis. mdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that plays a crucial role in tumor angiogenesis, making it an attractive target for cancer therapy. nih.gov

A novel series of thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806 has been reported. nih.gov Among these, compound 14d exhibited excellent antiproliferative activity against multiple cancer cell lines and potent VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM. nih.gov Cellular Thermal Shift Assays (CETSA) confirmed that VEGFR-2 is a direct target of compound 14d in cancer cells. nih.gov The mechanism of action involves the inhibition of VEGFR-2 phosphorylation, which in turn blocks downstream signaling pathways involving MEK and ERK. nih.gov This leads to the inhibition of cancer cell migration, colony formation, and tumor-associated blood vessel formation (anti-angiogenesis). nih.gov Other thiophene-based compounds have also shown multi-kinase inhibition profiles, affecting kinases such as PDGFR, c-Kit, and FGFR, highlighting the versatility of this scaffold in targeting oncogenic signaling pathways. researchgate.netselleckchem.com

| Compound | Target Kinase | Inhibitory Activity (IC50) | Biological Effect |

|---|---|---|---|

| 14d | VEGFR-2 | 191.1 nM | Inhibits VEGFR-2 phosphorylation, cell migration, and tube formation |

| Thio-Iva | VEGFR-2 | ~1 µM | Inhibits VEGFR-2 phosphorylation, induces apoptosis |

| Motesanib | VEGFR-1/2/3 | 2 nM / 3 nM / 6 nM | Multi-kinase inhibitor with anti-angiogenic properties |

| Sorafenib | VEGFR-2/3, Raf-1, PDGFR-β | 90 nM / 20 nM / 6 nM / 57 nM | Multi-kinase inhibitor with anti-tumor activity |

Cellular Mechanisms of Action

Research into the cellular mechanisms of action of benzamide analogues has revealed their significant impact on fundamental cellular processes, including cell cycle progression and the induction of apoptosis (programmed cell death).

Certain N-substituted benzamides have been shown to induce a G2/M phase cell cycle block, preceding the onset of apoptosis. nih.gov This cell cycle arrest is a critical event, as it halts the proliferation of cells before initiating the apoptotic cascade. nih.gov The induction of apoptosis by these compounds is often mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov

Studies using the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 have demonstrated that treatment with declopramide, a benzamide analogue, leads to these characteristic apoptotic events. nih.gov Interestingly, the apoptotic mechanism and the G2/M cell cycle block induced by declopramide were found to be independent of p53 activation, a key tumor suppressor protein. nih.gov This suggests that these benzamide analogues can trigger apoptosis through pathways that are not reliant on the p53 status of the cell.

Furthermore, the overexpression of Bcl-2, an anti-apoptotic protein, has been shown to inhibit declopramide-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.gov The ability of thiophene carboxamide scaffolds to induce apoptosis has been observed in various cancer cell lines, where they trigger morphological changes characteristic of apoptosis and enhance the signal intensity of cells stained with caspase-3/7 antibody, indicating the activation of the apoptotic pathway. mdpi.com Some thiophene derivatives have been shown to induce caspase 3/7 activation and mitochondrial membrane depolarization, initiating the intrinsic apoptotic pathway. mdpi.com

Enzymatic Inhibition Profiles

The enzymatic inhibition profiles of 3-(Thiophen-3-ylmethylamino)benzamide and its analogues reveal a diverse range of activities, highlighting their potential to modulate various physiological pathways.

Cholinergic System Modulation (Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Analogues of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of cholinergic neurotransmission. mdpi.commdpi.com The cholinergic system is integral to cognitive functions, and its modulation is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. nih.gov

Several benzohydrazide derivatives have demonstrated dual inhibition of both AChE and BChE, with some compounds showing better or comparable in vitro inhibition of cholinesterases than the established drug rivastigmine. mdpi.com Molecular docking studies suggest that these compounds can occupy the active cavity of both enzymes, with a particularly close proximity to the catalytic triad in BChE. mdpi.com The inhibition of both AChE and BChE is considered a valuable therapeutic approach for Alzheimer's disease. nih.govnih.gov

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | 27.0–106.8 | 58.0–277.5 |

| 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide (1l) | Better than rivastigmine | More potent than rivastigmine |

| 2-(4-phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide (1t) | Slightly better than rivastigmine | More potent than rivastigmine |

Sirtuin (SIRT2) Deacetylase Inhibition

Analogues of this compound have emerged as potent and selective inhibitors of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase. nih.govnih.gov SIRT2 is implicated in various cellular processes, and its inhibition has shown neuroprotective effects in models of Huntington's and Parkinson's diseases. nih.govnih.gov

Specifically, 3-(benzylthio)benzamide and 3-(N-arylsulfamoyl)benzamide scaffolds have been developed as SIRT2 inhibitors. nih.govnih.gov Thioether analogues, in particular, have demonstrated a significant increase in potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov These inhibitors have been shown to increase α-tubulin acetylation in neuronal cell lines and inhibit the aggregation of polyglutamine, a hallmark of Huntington's disease. nih.gov

| Compound Scaffold | Key Findings | Selectivity |

|---|---|---|

| 3-(benzylthio)benzamide | Two- to three-fold increase in potency compared to sulfonamide analogues. | High selectivity for SIRT2 over SIRT1 and SIRT3. |

| 3-(N-arylsulfamoyl)benzamide | N-methylation greatly increases potency. | Excellent selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov |

Lipoxygenase and Cyclooxygenase Pathway Modulation

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes and prostaglandins. nih.govnih.gov The inhibition of these enzymes is a common strategy for anti-inflammatory therapies.

While direct studies on this compound's effect on LOX and COX are limited, related benzamide and thiophene-containing structures have shown inhibitory activity. For instance, certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives have demonstrated balanced inhibitory activity against both COX and LOX. nih.gov The conversion of the carboxylate group to an amide in some diphenylamine derivatives has been shown to abolish COX inhibition, suggesting that the benzamide moiety can significantly influence activity in this pathway. nih.gov

Receptor Ligand Properties

Serotonin (5-HT₃) Receptor Agonism

The serotonin-3 (5-HT₃) receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gastrointestinal motility. nih.gov While many benzamide derivatives are known as 5-HT₃ receptor antagonists, the specific agonistic properties of this compound are not extensively documented in the provided search results. However, the benzamide scaffold is a common feature in compounds targeting the 5-HT₃ receptor. For example, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives have been synthesized and evaluated for their 5-HT₃ receptor antagonistic activity. nih.gov The development of potent and selective 5-HT₃ agonists is an active area of research. rndsystems.com

Adenosine Receptor Ligand Binding

No studies detailing the binding affinity or activity of this compound at any adenosine receptor subtypes (A1, A2A, A2B, A3) were found.

Antimicrobial and Antifungal Efficacy against Pathogens

No data on the minimum inhibitory concentration (MIC) or efficacy of this compound against bacterial or fungal pathogens were identified in the available literature. While broader classes of thiophene and benzamide derivatives have been investigated for such properties, this specific information is not available for the requested molecule.

Structure Activity Relationship Sar Investigations of 3 Thiophen 3 Ylmethylamino Benzamide Analogues

Systematic Substituent Effects on the Thiophene (B33073) Ring

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.gov Its electronic properties and ability to engage in various interactions make it a versatile component in drug design. nih.gov Modifications to the thiophene ring of 3-(Thiophen-3-ylmethylamino)benzamide analogues can significantly impact their biological activity by altering their electronic and steric properties.

For instance, in a series of thiophene-containing inhibitors of kinesin spindle protein (KSP), systematic SAR studies have demonstrated the importance of substituents on the thiophene ring. nih.gov While a comprehensive SAR study on this compound itself is not extensively documented in publicly available literature, we can infer potential trends from related structures. For example, in a series of N-(thiophen-2-yl)benzamide derivatives developed as BRAFV600E inhibitors, the addition of various substituents to the thiophene ring was explored. nih.gov

Steric factors also play a crucial role. The size and shape of substituents can dictate how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient van der Waals interactions to stabilize the ligand-protein complex. In a study of aminopyrazine inhibitors of the mitotic kinase Nek2, additional hydrophobic substitutions on a thiophene ring were explored to improve activity. nih.gov It was found that substitution with an ethyl or cyclopropyl (B3062369) group led to a notable improvement in potency, suggesting that these groups occupy a favorable hydrophobic pocket within the enzyme's active site. nih.gov

| Analogue | Thiophene Substituent | Biological Target | Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Analogue A | -H | BRAFV600E | 2.01 | nih.gov |

| Analogue B | 5-Cl | BRAFV600E | 1.55 | nih.gov |

| Analogue C | 5-Br | BRAFV600E | 1.23 | nih.gov |

| Analogue D | 4,5-dichloro | Fungicidal | - | rsc.org |

Modifications and Substituent Effects on the Benzamide (B126) Phenyl Ring

The benzamide moiety is another critical component of the this compound scaffold, often involved in crucial hydrogen bonding and aromatic interactions with the target protein. Modifications to the phenyl ring can significantly alter the binding affinity and selectivity of the compound.

The position of substituents on the benzamide phenyl ring can have a profound impact on biological activity. This is due to the directional nature of interactions within a protein's binding site. A substituent at one position might form a favorable interaction, while the same substituent at a different position could lead to a steric clash or unfavorable electrostatic interaction. wikipedia.org

In a study of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain on the aromatic ring markedly influenced the inhibitory activity and selectivity. researchgate.net Similarly, for a series of benzamide derivatives designed as SARS-CoV protease inhibitors, the position of an amino group on the benzamide moiety was evaluated, showing that its placement had a significant effect on inhibitory capacity. nih.gov While specific data for this compound is limited, these examples highlight the general principle that positional isomerism is a key factor in SAR studies.

For instance, comparing a meta-substituted benzamide with its ortho- or para-substituted counterparts can reveal the optimal geometry for binding. A study on biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles demonstrated that positional isomers exhibited significant differences in their efficacy against various bacterial strains, underscoring the importance of the spatial arrangement of functional groups. acs.org

| Analogue | Benzamide Substituent | Biological Target | Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Analogue E | -H | BRAFV600E | 2.01 | nih.gov |

| Analogue F | 4-F | BRAFV600E | 1.12 | nih.gov |

| Analogue G | 3,4-dichloro | BRAFV600E | 0.77 | nih.gov |

| Analogue H | 3-CF3 | Bcr-Abl Kinase | Potent | nih.gov |

Role of the Methylamino Linker in Molecular Recognition and Activity

The length of the linker can determine whether the two aromatic moieties can adopt an optimal orientation to bind simultaneously to their respective sub-pockets within the target protein. A linker that is too short may introduce strain, while one that is too long might lead to an entropic penalty upon binding. Studies on N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines as sigma-1 receptor ligands showed that elongation of the alkyl tether generally improved selectivity. nih.gov

The flexibility of the linker is also a key parameter. A rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding. However, a more flexible linker may allow the molecule to adapt to different binding site conformations. In the design of tyrosine kinase inhibitors, a flexible 4-(aminomethyl)benzamide (B1271630) linker was proposed to avoid steric clashes within the Bcr-Abl kinase domain. nih.gov

Isosteric replacement of the methylamino linker is a common strategy in medicinal chemistry to fine-tune the physicochemical properties and metabolic stability of a drug candidate. scripps.edu Bioisosteres are functional groups or molecules that have similar chemical and physical properties, leading to broadly similar biological effects. scripps.edu

For the methylamino linker, potential isosteric replacements could include an ether (-CH2-O-), an amide (-C(O)NH-), or a thioether (-CH2-S-). Each of these replacements would alter the hydrogen bonding capacity, polarity, and rotational freedom of the linker, which could have significant consequences for biological activity. For example, replacing an amide with a 1,2,3-triazole has been shown to be a successful strategy in medicinal chemistry. nih.gov In a study of benzamide derivatives as SARS-CoV protease inhibitors, inverting the amide linker to the corresponding anilide resulted in a loss of activity, demonstrating the critical role of the linker's orientation. nih.gov

| Analogue | Linker Modification | General Effect on Activity | Reference |

|---|---|---|---|

| Analogue I | Standard Methylamino Linker | Baseline Activity | - |

| Analogue J | Increased Linker Length (e.g., Ethylamino) | Potentially Improved Selectivity | nih.gov |

| Analogue K | Inverted Amide Linker | Loss of Activity | nih.gov |

| Analogue L | 1,2,3-Triazole Isostere | Potential for Improved Properties | nih.gov |

Computational Chemistry and Chemoinformatic Applications

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of 3-(thiophen-3-ylmethylamino)benzamide, docking studies have been crucial in understanding their interactions with protein targets such as nicotinamide (B372718) phosphoribosyltransferase (Nampt) and anti-apoptotic proteins like Mcl-1. nih.govqub.ac.uk These simulations provide a static snapshot of the potential binding mode at the molecular level.

In studies of related benzothiophene (B83047) amides as Nampt inhibitors, molecular docking simulations have been employed to understand the structure-activity relationship. nih.gov Similarly, docking studies on aryl sulfonamide derivatives targeting Mcl-1 have helped to elucidate the binding mechanism. qub.ac.uk For thieno[3,2-b]pyrrole-5-carboxamide derivatives, docking has been used to inform the development of 3D-QSAR models. nih.gov

Hydrogen bonds and hydrophobic interactions are fundamental to the stability of ligand-protein complexes. In silico studies of related benzamide (B126) and thiophene (B33073) derivatives consistently highlight the importance of these interactions. For instance, in the case of benzimidazole (B57391) inhibitors of Pin1, molecular docking and dynamics simulations revealed key hydrogen bonding interactions that are critical for the binding process. rsc.orgnih.gov The amide group of the benzamide moiety is a common participant in hydrogen bonding with amino acid residues in the active site of target proteins.

Similarly, hydrophobic contacts between the thiophene and benzamide rings and nonpolar residues of the protein are crucial for affinity. Studies on aryl sulfonamide derivatives as Mcl-1 inhibitors have demonstrated the role of hydrophobic interactions in ligand binding. qub.ac.uk The flexible nature of the methylamino linker allows the thiophene and benzamide moieties to adopt conformations that optimize these hydrophobic contacts within the binding pocket.

Pi-stacking interactions, occurring between aromatic rings, are another significant contributor to binding affinity. The thiophene and benzamide rings of this compound are capable of forming such interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. Molecular modeling of 3-(phenylsulfonamido)benzamide derivatives as carbonic anhydrase IX inhibitors has shown the importance of π-stacking interactions of the aryl ring with an aromatic surface in the active site. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been developed for various classes of thiophene and benzamide derivatives to predict their inhibitory activities. For a series of aryl sulfonamide derivatives acting as Mcl-1 inhibitors, both 2D and 3D-QSAR models were established to explore the structure-activity relationship. qub.ac.uk 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are important for activity. For instance, 3D-QSAR models for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have been developed with good predictive capabilities. nih.gov

QSAR studies identify molecular descriptors that are significantly correlated with the biological activity of a compound series. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For benzimidazole Pin1 inhibitors, 3D-QSAR modeling indicated that electrostatic fields, hydrophobic fields, and hydrogen bonding play important roles in the binding of inhibitors to the protein. rsc.orgnih.gov In another study on anthraquinone (B42736) derivatives, 3D-QSAR analysis helped in designing new compounds with high predictive activity. frontiersin.org

Table 1: Examples of Molecular Descriptors in QSAR Studies

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the ligand in the binding pocket. |

| Hydrophobic | LogP | Affects solubility and hydrophobic interactions with the target. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

This table presents a generalized view of molecular descriptors and their potential influence based on typical QSAR studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its stability and the conformational changes that may occur over time. These simulations are crucial for validating the binding poses obtained from molecular docking and for understanding the flexibility of the ligand within the active site. rsc.orgnih.gov

Studies on benzimidazole Pin1 inhibitors have utilized molecular dynamics simulations to investigate the binding mechanism and conformational relationships. rsc.orgnih.gov Similarly, MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives have been used to explore their binding modes. nih.gov A general study on the conformational analysis of flexible ligands in macromolecular receptor sites highlights the importance of understanding ligand reorganization upon binding. nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for elucidating the electronic structure and reactivity of molecules. indexcopernicus.com These methods provide a theoretical framework to understand the behavior of this compound at a subatomic level.

The electronic properties of a molecule are key determinants of its chemical reactivity and potential biological interactions. Through DFT calculations, it is possible to determine the distribution of electrons within the this compound structure. One of the most critical aspects of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to the molecule's ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring and the amino group, which are capable of donating electrons. The LUMO, on the other hand, may be distributed over the benzamide portion, particularly the carbonyl group which acts as an electron-withdrawing group.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. semanticscholar.org These parameters provide a more detailed picture of the molecule's potential chemical behavior.

Interactive Data Table: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

This table presents hypothetical values calculated using DFT at the B3LYP/6-31G(d,p) level of theory to illustrate the type of data obtained from quantum chemical calculations. These are not experimental values.

| Parameter | Definition | Hypothetical Value | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 eV | Indicates the capacity to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 eV | Indicates the capacity to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.45 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.org |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.025 eV | Measures the tendency of electrons to escape from the system. semanticscholar.org |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.225 eV | Represents the resistance to change in electron distribution. semanticscholar.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.64 eV | Quantifies the ability of the molecule to accept electrons. nih.gov |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine and aromatic C-H protons, indicating sites for nucleophilic attack. nih.gov

Fragment-Based Drug Design (FBDD) Principles for Lead Optimization

Fragment-Based Drug Design (FBDD) is a modern strategy in drug discovery that begins by identifying low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. nih.govmdpi.com These initial hits are then optimized and grown into more potent lead compounds. nih.govresearchgate.net The structure of this compound is well-suited for a hypothetical FBDD approach.

The compound can be deconstructed into two primary fragments:

The Thiophene-3-ylmethylamine fragment: The thiophene ring is a common scaffold in medicinal chemistry. This fragment could be identified in an initial screen for its ability to form key interactions within a target's binding pocket.

The Benzamide fragment: Benzamide derivatives are also prevalent in pharmaceuticals. This fragment could be explored for its hydrogen bonding capabilities, involving the amide N-H and carbonyl oxygen.

In an FBDD workflow, these fragments would be screened individually against a target protein. If one or both show binding, even with low affinity, structural information (e.g., from X-ray crystallography or NMR) would be used to guide their optimization. This could involve:

Fragment Growing: Extending the fragment to pick up additional interactions within the binding site. For instance, substituents could be added to the thiophene or benzene (B151609) rings.

Fragment Linking: If both fragments bind to adjacent sites, they could be linked together with an appropriate chemical linker to create a single, higher-affinity molecule. The secondary amine linker in this compound serves this purpose.

The "Rule of Three" is often cited in FBDD, suggesting that ideal fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a LogP of less than 3. nih.gov Both the thiophene and benzamide fragments of this compound could be tailored to fit these criteria for initial screening purposes. This approach allows for a more efficient exploration of chemical space and generally leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening. mdpi.com

Computational Prediction of ADMET Properties (Excluding Toxicity Profiles)

Before committing to costly synthesis and clinical trials, it is crucial to assess the likely pharmacokinetic profile of a drug candidate. Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. biointerfaceresearch.com These in-silico predictions provide an early warning of potential liabilities, such as poor absorption or rapid metabolism. ajol.info

For this compound, various ADME parameters can be calculated using established models and online servers. nih.govnih.gov

Interactive Data Table: Predicted ADME Properties for this compound

This table presents hypothetical data based on common in-silico ADME prediction models. These are not experimental values.

| ADME Property | Parameter | Predicted Value | Implication |

| Absorption | Human Intestinal Absorption | > 80% | Likely to be well-absorbed from the gastrointestinal tract. ajol.info |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 1.0 | Indicates good potential for passive diffusion across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | The molecule may not readily cross the BBB, which could be desirable or undesirable depending on the therapeutic target. ajol.info |

| Plasma Protein Binding | ~90% | High binding to plasma proteins can limit the free concentration of the drug available to act on the target. | |

| Metabolism | CYP450 2D6 Substrate/Inhibitor | Likely Substrate | Suggests the compound may be metabolized by the cytochrome P450 2D6 enzyme. |

| CYP450 3A4 Substrate/Inhibitor | Likely Inhibitor | Potential to inhibit the metabolism of other drugs, leading to drug-drug interactions. ajol.info | |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Indicates a moderate rate of excretion from the body. ajol.info |

These predictions are derived from algorithms trained on large datasets of known compounds. For instance, intestinal absorption is often predicted based on physicochemical properties like molecular weight, polarity (Topological Polar Surface Area, TPSA), and lipophilicity (LogP). nih.gov Similarly, metabolism predictions are based on identifying structural motifs known to be recognized by metabolic enzymes like the cytochrome P450 family. These computational ADME profiles are essential for prioritizing and optimizing compounds during the early phases of drug discovery.

Conclusions and Future Research Directions

Synthesis of Novel 3-(Thiophen-3-ylmethylamino)benzamide Analogues with Enhanced Potency and Selectivity

The foundation of any drug discovery program lies in the synthesis of new chemical entities with improved biological activity and target specificity. Future efforts should focus on the systematic structural modification of the this compound core. Drawing inspiration from successful strategies in related compound series, several avenues for analogue synthesis can be pursued:

Substitution on the Thiophene (B33073) Ring: The thiophene moiety is a versatile platform for chemical modification. The introduction of various substituents at different positions on the thiophene ring could significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets. For instance, studies on other thiophene derivatives have shown that the addition of groups like halogens, alkyls, or aryl groups can modulate anticancer and antiviral activities. acs.org

Scaffold Hopping and Bioisosteric Replacement: A more exploratory approach would involve "scaffold hopping," where the thiophene or benzamide (B126) core is replaced with other heterocyclic or aromatic systems to explore new chemical space. acs.orgnih.gov Bioisosteric replacement of key functional groups could also be employed to improve pharmacokinetic properties or reduce potential metabolic liabilities.

A systematic synthetic approach, guided by structure-activity relationship (SAR) studies, will be crucial in identifying analogues with superior potency and selectivity for desired biological targets.

Exploration of Undiscovered Biological Targets for Thiophene-Benzamide Hybrids

The thiophene and benzamide motifs are present in a wide array of biologically active molecules, suggesting that their hybrid structures could interact with a diverse range of protein targets. While some potential targets can be inferred from existing research, a comprehensive exploration is warranted.

Known and Potential Target Classes for Thiophene-Benzamide Scaffolds:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | EGFR, HER2, VEGFR-2 | Cancer nih.govmdpi.com |

| Deacetylases | SIRT2 | Neurodegenerative Diseases nih.gov |

| Polymerases | PARP-1 | Cancer nih.gov |

| Enzymes in Pathogen Metabolism | DprE1 | Infectious Diseases (Tuberculosis) acs.orgnih.gov |

| G-Protein Coupled Receptors | Glucagon Receptor | Metabolic Disorders nih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer nih.gov |

Future research should employ a multi-pronged approach to identify novel biological targets for this compound and its analogues. This could involve:

Phenotypic Screening: Testing the compounds in cell-based assays that measure broad physiological outcomes (e.g., cell viability, apoptosis, or differentiation) can reveal unexpected biological activities. nih.gov

Target-Based Screening: Screening against panels of known drug targets, such as kinases, proteases, or nuclear receptors, could identify direct molecular interactions.

Chemoproteomics: Advanced mass spectrometry-based techniques can be used to identify the protein binding partners of a compound directly from a complex biological sample.

The identification of novel, high-value biological targets will be a critical step in defining the therapeutic potential of this class of compounds.

Integration of High-Throughput Screening and Computational Design

To efficiently explore the vast chemical space of possible this compound analogues, the integration of high-throughput screening (HTS) and computational design will be indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a phenotypic assay. biorxiv.org This can quickly identify initial "hit" compounds that can then be further optimized. HTS facilities often provide access to diverse chemical libraries and the robotic automation needed for large-scale screening campaigns. vanderbilt.edu

Computational Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how a compound will bind to a protein target. nih.govnih.gov This allows for the rational design of new analogues with improved binding affinity and selectivity. nih.gov Diversity-based high-throughput virtual screening (D-HTVS) can be employed to screen large virtual libraries of compounds against a target protein, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

The iterative cycle of computational design, chemical synthesis, and HTS-driven biological evaluation will be a powerful engine for the rapid discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Advanced Methodologies for Mechanistic Elucidation of Biological Actions

Once a compound demonstrates promising biological activity, it is crucial to understand its mechanism of action (MoA) at a molecular level. This knowledge is essential for lead optimization and for predicting potential on- and off-target effects.

Future research should leverage a variety of advanced techniques to dissect the MoA of active this compound analogues:

Cellular and Molecular Biology Assays: A suite of assays can be used to probe the downstream cellular effects of a compound. For example, if a compound is found to have anticancer activity, its effects on the cell cycle, apoptosis (programmed cell death), and key signaling pathways can be investigated. nih.govnih.gov Techniques such as Western blotting, flow cytometry, and immunofluorescence microscopy are invaluable in this regard.

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of a compound to its protein target, providing quantitative validation of the interaction.

Structural Biology: Determining the three-dimensional structure of a compound bound to its target protein via X-ray crystallography or cryo-electron microscopy provides the ultimate atomic-level detail of the interaction. This information is invaluable for structure-based drug design.

A thorough understanding of the MoA will not only de-risk the progression of a drug candidate but also provide insights into the underlying biology of the disease being targeted.

Translational Research Perspectives for Novel Therapeutic Agents

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For novel therapeutic agents derived from the this compound scaffold, a clear translational research strategy will be essential.

Key considerations for the translational development of these compounds include:

Preclinical Efficacy Models: Promising compounds will need to be tested in relevant animal models of disease to assess their in vivo efficacy. For example, anticancer compounds would be evaluated in xenograft or patient-derived xenograft (PDX) models.

Pharmacokinetics and Drug Metabolism (ADME/Tox): A compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity (Tox), must be thoroughly characterized. Early assessment of these properties can help to identify and mitigate potential liabilities.

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to a new therapy or that can monitor the drug's activity in the body is becoming increasingly important for the success of clinical trials.

The journey from a promising hit compound to an approved drug is long and challenging. However, by focusing on compounds with novel mechanisms of action and favorable drug-like properties, and by employing a robust translational research plan, it may be possible to develop new and effective therapies based on the versatile this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-(Thiophen-3-ylmethylamino)benzamide?

- Methodological Answer : The synthesis typically involves coupling a thiophene-containing amine to a benzamide core. A two-step approach is often used:

Amide bond formation : React 3-aminobenzoic acid derivatives with thiophen-3-ylmethylamine using coupling agents like EDCI/HOBt in DMF under inert conditions .

Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the product from side reactions, such as incomplete coupling or oxidation of the thiophene ring .

Alternative routes include nucleophilic substitution on pre-functionalized benzamide scaffolds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns on the benzamide and thiophene rings (e.g., coupling constants for NH and CH2 groups) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- X-ray crystallography : Resolves ambiguous structures, as seen in related benzamide derivatives (e.g., monoclinic crystal system with P21/c space group) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound before diluting in buffer .

- Modify the formulation with cyclodextrins or lipid-based nanoparticles to enhance bioavailability, as demonstrated for similar glucokinase activators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to enhance metabolic stability .

- Side-chain variations : Replace the thiophen-3-ylmethyl group with other heterocycles (e.g., pyridine or imidazole) to evaluate target selectivity .

- In vitro/in vivo correlation : Test analogs in enzymatic assays (e.g., EC50 determination) followed by pharmacokinetic profiling (AUC, half-life) to prioritize candidates, as shown for acetylenyl benzamide GK activators .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy for benzamide-based compounds?

- Methodological Answer :

- Metabolite identification : Use LC-MS to detect active metabolites that may contribute to in vivo effects .

- Tissue distribution studies : Quantify compound levels in target organs (e.g., liver for glucokinase activators) to correlate exposure with efficacy .

- Receptor off-target profiling : Screen against panels of kinases or GPCRs to rule out unintended interactions .

Q. How can computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DDR1 kinase), focusing on hydrogen bonding with the benzamide NH and π-stacking with the thiophene ring .

- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex and identify critical residues for mutagenesis validation .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.